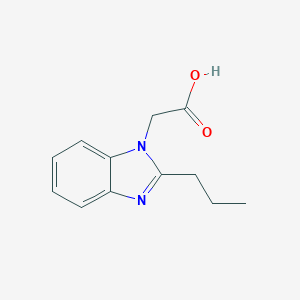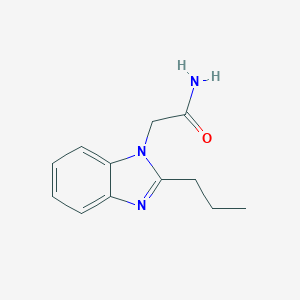![molecular formula C12H7ClN2OS B493907 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 331761-45-6](/img/structure/B493907.png)
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
“5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential use in targeted cancer therapy . It is a derivative of thieno[2,3-d]pyrimidine . This compound has shown remarkable nanomolar PI3K potency, good antiproliferative activity, favorable pharmacokinetic properties, and significant in vivo anti-cancer efficacy .
Molecular Structure Analysis
The molecular formula of “5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is C12H6Cl2N2S . The InChI Key is QDMQHIKVIOWCGY-UHFFFAOYSA-N . The SMILES representation is ClC1=CC=C(C=C1)C1=CSC2=NC=NC(Cl)=C12 .Physical And Chemical Properties Analysis
The compound is a pale brown powder with a melting point range of 139.0-148.0°C . It has a molecular weight of 599.5 g/mol . The compound has a XLogP3-AA value of 9.4, indicating its lipophilicity . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications : Derivatives of thieno[2,3-d]pyrimidine, including 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have shown remarkable activity against fungi, bacteria, and inflammation, indicating their potential as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, including thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, has been reported, highlighting a rapid and efficient method for producing these compounds (Hesse, Perspicace, & Kirsch, 2007).
Antibacterial and Antifungal Activity : New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds demonstrated higher antifungal activity against Candida fungus species than the standard drug fluconazole (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Catalytic Four-Component Synthesis : A green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy and reduced catalyst loading, indicating an environmentally friendly method for producing these compounds (Shi et al., 2018).
Antihyperlipaemic Activity : Certain 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones were found to have significant antihyperlipaemic activity in animal models, comparable to that of existing drugs like clofibrate and riboflavin tetrabutyrate (Shishoo et al., 1990).
Antimicrobial Activity : Thieno[2,3-d]pyrimidin-4-one was synthesized and tested for antimicrobial activity against various bacteria and fungi, demonstrating its potential as an antimicrobial agent (R. et al., 2016).
Anti-Angiogenic and Vascular-Targeting : A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their potential as anticancer drugs, with specific focus on vascular-disrupting and anti-angiogenic activities (Gold et al., 2020).
Synthesis of Novel Derivatives : Novel derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized, showcasing the versatility of this compound in creating a variety of biologically active molecules (Abdel-rahman, Awad, & Bakhite, 1992).
Serotonin Receptor Antagonists : Certain thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, structurally related to thieno[2,3-d]pyrimidin-4(3H)-ones, were synthesized as potent and selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).
Cytotoxic Evaluation for Cancer Treatment : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promise as potential anticancer agents (Kaliraj & Kathiravan, 2020).
Mecanismo De Acción
Target of Action
The primary targets of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Result of Action
The result of the action of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of growth or death of Mycobacteria . This leads to a decrease in the bacterial load, helping to alleviate the symptoms of tuberculosis.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODCNBLBXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
331761-45-6 | |
| Record name | 5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetamide](/img/structure/B493825.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B493829.png)


![9-[2-(4-ethoxyphenoxy)ethyl]-8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B493838.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)
![6-amino-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B493844.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)
![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)
![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)